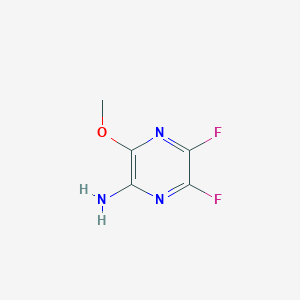

5,6-Difluoro-3-methoxy-2-pyrazinamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5F2N3O |

|---|---|

Molecular Weight |

161.11 g/mol |

IUPAC Name |

5,6-difluoro-3-methoxypyrazin-2-amine |

InChI |

InChI=1S/C5H5F2N3O/c1-11-5-4(8)9-2(6)3(7)10-5/h1H3,(H2,8,9) |

InChI Key |

ISOHDVRVXJUNAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C(=N1)F)F)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5,6 Difluoro 3 Methoxy 2 Pyrazinamine

Strategic Approaches for Regioselective Functionalization of Pyrazine (B50134) Rings

The precise control of substituent placement on the pyrazine ring is critical for the synthesis of complex molecules. The inherent electronic properties of the pyrazine nucleus, with its two electron-withdrawing nitrogen atoms, facilitate regioselective reactions. mdpi.com This allows for a controlled, stepwise introduction of fluorine, methoxy (B1213986), and amino groups.

Incorporating fluorine atoms into heterocyclic compounds can significantly alter their biological and chemical properties. nih.gov For pyrazine rings, fluorination is typically achieved via nucleophilic substitution of other halogens, such as chlorine, on a pre-existing pyrazine core.

One common method is the halogen exchange (HALEX) reaction, where chloro-substituted pyrazines are treated with a fluoride (B91410) source like potassium fluoride (KF). asianpubs.org This reaction is often performed in a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) and may be facilitated by a phase-transfer catalyst to enhance the reactivity of the fluoride salt. asianpubs.org

Alternative methods can involve electrophilic fluorinating agents, although these are less common for highly electron-deficient rings like pyrazine. For certain nitrogen heterocycles, direct C-H fluorination using reagents like silver(II) fluoride has been demonstrated, offering regioselectivity adjacent to the nitrogen atom. researchgate.net

Table 1: Comparison of Fluorination Methods for Heterocycles

| Method | Reagent Example | Typical Substrate | Conditions | Advantage |

|---|---|---|---|---|

| Halogen Exchange (HALEX) | Potassium Fluoride (KF) | Polychloropyrazine | High temp. (e.g., 120°C), DMSO | Utilizes readily available precursors |

| Electrophilic Fluorination | Selectfluor® | Activated Aromatics | Ambient temperature | Mild conditions |

The introduction of a methoxy group onto the pyrazine ring is generally accomplished through a nucleophilic aromatic substitution (SNAr) reaction. A halogenated pyrazine, typically a chloropyrazine, is treated with a source of methoxide (B1231860), most commonly sodium methoxide (NaOMe) in methanol (B129727) or an inert solvent. nih.gov

The regioselectivity of this reaction is dictated by the electronic environment of the carbon atoms on the pyrazine ring. The electron-withdrawing nature of the ring nitrogens and other substituents (like fluorine) activates the carbon positions for nucleophilic attack. The position most susceptible to substitution will be the one that can best stabilize the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com

Similar to methoxylation, the amination of the pyrazine ring is achieved via a nucleophilic aromatic substitution pathway. A halogenated and functionalized pyrazine is reacted with an amine source, such as ammonia (B1221849) or a protected amine, to introduce the 2-pyrazinamine moiety.

The regioselectivity of amination on substituted pyrazines is highly dependent on the directing effects of the existing groups. Studies on substituted dichloropyrazines have shown that electron-withdrawing groups tend to direct nucleophilic attack to the para position (C5), while electron-donating groups direct the attack to the ortho position (C3). researchgate.net This predictable behavior is crucial for the controlled synthesis of compounds like 5,6-Difluoro-3-methoxy-2-pyrazinamine, ensuring the amino group is introduced at the desired C2 position. In some cases, amination can occur at positions distant from the leaving group, a phenomenon known as tele-substitution. nih.gov

Synthesis of Key Precursors and Advanced Building Blocks

The synthesis of this compound typically does not start from a simple pyrazine. Instead, it relies on the availability of polyhalogenated precursors that serve as versatile platforms for sequential functionalization. A common and crucial starting material for many complex pyrazines is 2,3,5,6-tetrachloropyrazine.

The synthesis of 2,3,5,6-tetrachloropyrazine itself can be achieved through various routes, including the high-temperature chlorination of pyridine (B92270) derivatives or the reaction of trichloroacetyl chloride with acrylonitrile (B1666552) in the presence of a catalyst. google.comepo.org Another approach involves the controlled chlorination and subsequent bis-diazotization of 2,6-diaminopyridine. rsc.org These precursors are foundational for building the intricate substitution pattern of the target molecule. From tetrachloropyrazine, a series of controlled, regioselective SNAr reactions can be performed to introduce the required functional groups one by one.

Nucleophilic Aromatic Substitution (SNAr) in Polyhalogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) is the pivotal reaction mechanism for constructing this compound from a polyhalogenated precursor. The pyrazine ring, being inherently electron-deficient due to its two nitrogen atoms, is highly activated towards attack by nucleophiles. This effect is further amplified by the presence of multiple electron-withdrawing halogen substituents. nih.gov

The general SNAr mechanism proceeds via a two-step addition-elimination pathway. youtube.com

Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the pyrazine ring is restored, resulting in the substituted product.

The regioselectivity of the first substitution on a molecule like 2,3,5,6-tetrachloropyrazine is generally equivalent at all positions. However, once the first nucleophile (e.g., methoxide) is introduced, it influences the position of the subsequent attacks. The order of reactivity for leaving groups in SNAr reactions on electron-deficient systems is typically F > Cl > Br > I, which is inverse to the Sₙ2 reactivity order. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The mechanism of SNAr reactions on electron-deficient heterocycles like pyrazine has been the subject of both experimental and computational studies. The stability of the intermediate Meisenheimer complex is paramount to the reaction's feasibility and regiochemical outcome. The two nitrogen atoms of the pyrazine ring play a crucial role in stabilizing the negative charge of this intermediate through resonance, delocalizing the charge away from the site of attack.

Computational studies, often using Density Functional Theory (DFT), have been employed to rationalize the observed regioselectivity. researchgate.net These studies analyze factors such as the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile and calculate the activation energies for competing reaction pathways. wuxiapptec.com For 2-substituted 3,5-dichloropyrazines, it has been shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group directs it to the 3-position. researchgate.net This predictability is essential for designing multi-step syntheses on the pyrazine scaffold.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3,5,6-tetrachloropyrazine |

| Potassium fluoride |

| Silver(II) fluoride |

| Sodium methoxide |

| Trichloroacetyl chloride |

| Acrylonitrile |

Influence of Fluorine and Methoxy Groups on SNAr Reactivity and Selectivity

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heteroaromatic systems like pyrazines. rsc.org The reactivity and selectivity of SNAr reactions on the pyrazine ring are profoundly influenced by the electronic properties of its substituents. In the case of this compound, the fluorine and methoxy groups play crucial roles in directing the outcome of such transformations.

Fluorine atoms are strongly electron-withdrawing through induction, which significantly activates the pyrazine ring towards nucleophilic attack. This activation is a key factor in facilitating SNAr reactions. Conversely, the methoxy group, while also electron-withdrawing inductively, can act as an electron-donating group through resonance. The interplay of these electronic effects determines the regioselectivity of nucleophilic substitution.

In unsymmetrically substituted dichloropyrazines, the position of nucleophilic attack is dictated by the nature of the substituent at the 2-position. researchgate.net An electron-withdrawing group (EWG) at this position directs the incoming nucleophile to the 5-position, whereas an electron-donating group (EDG) favors substitution at the 3-position. researchgate.net This principle can be extrapolated to difluoro systems, where the combined electronic influence of the fluorine and methoxy groups would dictate the most favorable site for nucleophilic displacement.

The rate of SNAr reactions is also dependent on the nature of the leaving group, with the established trend being F > Cl > Br > I for activated aryl substrates. chemrxiv.orgnih.gov This high reactivity of fluoride as a leaving group makes fluorinated pyrazines excellent substrates for SNAr reactions, allowing for the introduction of a wide range of nucleophiles under relatively mild conditions. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry. utwente.nlrsc.orgresearchgate.neteie.gr These methods offer a powerful means to further functionalize the pyrazine core of molecules like this compound.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. bohrium.comresearchgate.netthieme-connect.de In the context of halogenated pyrazines, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups. The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated pyrazines is influenced by both steric and electronic factors. For instance, in 2,6-dichloro-3-(trifluoromethyl)pyridine, the reaction with one equivalent of an arylboronic acid occurs selectively at the more sterically hindered but electronically favored 2-position. researchgate.netkaznu.kz This selectivity is attributed to the electronic effects of the substituents on the pyridine ring. Similar considerations would apply to the selective functionalization of difluorinated pyrazines, where the electronic nature of the fluorine and methoxy groups would direct the coupling to a specific position.

| Coupling Partners | Catalyst System | Product | Yield (%) |

| Bromopentafluorobenzene and Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | Varies |

| 1,4-Dibromo-2-fluorobenzene and Arylboronic acid | Pd(OAc)₂/SPhos/K₃PO₄ | 4-Aryl-1-bromo-2-fluorobenzene | Good |

This table presents representative examples of Suzuki-Miyaura couplings on fluorinated aromatic systems to illustrate the general applicability of the reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing arylamines and has been successfully applied to pyrazine systems. researchgate.netnih.gov The development of various generations of catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, has expanded the scope of this reaction to include a wide range of amines and aryl halides, including chlorides. wikipedia.orgnih.gov For a substrate like this compound, the existing amino group could potentially be further functionalized, or one of the fluorine atoms could be displaced by an amine under specific conditions, although direct displacement of fluoride in the presence of an amino group would require careful optimization to ensure selectivity. The synthesis of 2-chloro-5-trifluoromethoxypyrazine and its subsequent successful use in Buchwald-Hartwig amination highlights the utility of this reaction for functionalizing pyrazine rings bearing fluoroalkoxy groups. mdpi.com

| Aryl Halide | Amine | Catalyst System | Product |

| 4-Halo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂/tBuDavePhos | 4-(Piperidin-1-yl)-1H-1-tritylpyrazole |

| 2-Chloropyrimidine | Various amines | Dichlorobis(triphenylphosphine)Pd(II)/Xantphos | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine |

This table provides examples of Buchwald-Hartwig amination on related heterocyclic systems to demonstrate the reaction's potential.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is well-established in pyrazine chemistry and provides an excellent method for synthesizing pyrazine-containing π-conjugated systems. rsc.org Halogenated pyrazines, including chloropyrazines, have proven to be effective substrates for this transformation. rsc.org The reaction conditions are generally mild, and a variety of functional groups are tolerated. rsc.orgnih.gov

The Kumada-Corriu coupling utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide, offering a powerful method for C-C bond formation. organic-chemistry.orgwikipedia.org This reaction was one of the first catalytic cross-coupling methods to be developed and remains a valuable tool, particularly for the synthesis of unsymmetrical biaryls. organic-chemistry.orgwikipedia.org Iron-catalyzed Kumada cross-coupling of 2-chloropyrazine (B57796) with various aryl Grignard reagents has been shown to be efficient. researchgate.net The application of these coupling reactions to a difluorinated pyrazine would depend on the relative reactivity of the C-F versus other potential leaving groups and the stability of the substrate under the reaction conditions. The successful application of Kumada-Corriu coupling to 2-chloro-5-trifluoromethoxypyrazine demonstrates its feasibility on pyrazines with fluorine-containing substituents. mdpi.com

| Reaction Type | Halogenated Pyrazine | Coupling Partner | Catalyst System |

| Sonogashira | 2,3-Dicyano-5,6-dichloropyrazine | Terminal Alkyne | Pd(PPh₃)₄/CuI |

| Kumada-Corriu | 2-Chloropyrazine | Aryl Grignard Reagent | Fe(acac)₃ |

This table illustrates the application of Sonogashira and Kumada-Corriu couplings to pyrazine derivatives.

Exploration of Novel Synthetic Routes and Reaction Cascades

The development of novel synthetic routes and reaction cascades is crucial for the efficient and atom-economical synthesis of complex heterocyclic molecules. nih.gov Recent advancements in this area include dehydrogenative coupling reactions and multicomponent reactions. For instance, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form functionalized 2,5-substituted pyrazines. nih.govacs.org While this specific route may not directly lead to this compound, it exemplifies the trend towards more sustainable and efficient synthetic methods.

Reaction cascades, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and reduced waste. An example is the palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids to yield unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org The exploration of such novel transformations could open up new avenues for the synthesis of highly substituted pyrazines, potentially including derivatives of this compound.

In Depth Analysis of Chemical Reactivity and Reaction Mechanisms of 5,6 Difluoro 3 Methoxy 2 Pyrazinamine

Electronic and Steric Effects of Fluorine and Methoxy (B1213986) Substituents on Pyrazine (B50134) Reactivity

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The substituents on 5,6-Difluoro-3-methoxy-2-pyrazinamine further modulate this electronic character.

Inductive and Mesomeric Effects of Fluorine on the Pyrazine Ring

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the pyrazine ring. This effect significantly reduces the electron density of the aromatic system, making it more susceptible to nucleophilic attack and generally deactivating it towards electrophilic substitution. The two fluorine atoms at the 5 and 6 positions amplify this deactivation.

Conversely, fluorine also possesses a lone pair of electrons that can be donated to the aromatic ring through a positive mesomeric effect (+M). However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the pyrazine ring, the mesomeric effect of fluorine is considerably weaker than its inductive effect. The primary influence of the fluorine substituents is therefore the strong deactivation of the ring.

The introduction of fluorine atoms can also alter the bond strengths within the molecule, with the C-F bond being very strong, which can enhance metabolic stability in certain contexts. nih.gov

Conformational and Electronic Influence of the Methoxy Group

The methoxy group (-OCH₃) at the 3-position introduces both electronic and steric effects. Electronically, the oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the pyrazine ring, resulting in a strong electron-donating mesomeric effect (+M). This +M effect increases the electron density of the pyrazine ring, particularly at the ortho and para positions relative to the methoxy group.

Sterically, the methoxy group can hinder the approach of reactants to the adjacent positions on the ring.

Role of the Aminopyrazine Moiety in Chemical Transformations

The amino group (-NH₂) at the 2-position is a powerful activating group. Similar to the methoxy group, it exerts a weak electron-withdrawing inductive effect (-I) and a very strong electron-donating mesomeric effect (+M) due to the lone pair of electrons on the nitrogen atom. This +M effect significantly increases the electron density of the pyrazine ring, strongly activating it towards electrophilic substitution, particularly at the ortho and para positions.

The aminopyrazine moiety can participate in various chemical transformations. The amino group itself can act as a nucleophile in reactions such as alkylation and acylation. mnstate.eduyoutube.com It can also direct electrophilic attack to specific positions on the ring.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| Fluorine | 5, 6 | Strong | Weak | Strongly Decreases |

| Methoxy | 3 | Weak | Strong | Increases |

| Amino | 2 | Weak | Very Strong | Strongly Increases |

Mechanistic Elucidation of Electrophilic Substitution Pathways on the Pyrazine Ring

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally difficult due to its inherent electron-deficient nature. The reaction proceeds through a two-step mechanism involving the attack of an electrophile to form a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

In this compound, the powerful activating effects of the amino and methoxy groups are in competition with the strong deactivating effects of the two fluorine atoms and the ring nitrogens. The amino group at C2 and the methoxy group at C3 will direct incoming electrophiles to the positions ortho and para to them. However, the only available position for substitution is C4, which is ortho to the methoxy group and meta to the amino group. The fluorine atoms at C5 and C6 strongly deactivate the entire ring, making electrophilic substitution challenging.

Detailed Study of Nucleophilic Attack and Pyrazine Ring Transformations

The electron-deficient nature of the pyrazine ring, exacerbated by the two fluorine atoms, makes this compound a good candidate for nucleophilic aromatic substitution (SNAAr). In this mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a Meisenheimer complex, which then expels a leaving group to restore aromaticity.

Investigation of Dearomatization Processes in Pyrazine Systems

Dearomatization reactions are a powerful tool for the synthesis of complex, three-dimensional molecules from simple aromatic precursors. nih.govnih.gov For pyrazine systems, dearomatization can lead to the formation of valuable dihydropyrazines and piperazines. nih.govnih.govacs.org These reactions often involve the addition of a nucleophile and an electrophile across the aromatic ring.

Mechanistic Insights into Pyrazine Ring-Opening and Rearrangement Reactions

While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from the reactivity of related polysubstituted pyrazines and other heterocyclic systems. The stability of the pyrazine ring is influenced by its aromatic character; however, the presence of strong electron-withdrawing and electron-donating groups can render the ring susceptible to nucleophilic or electrophilic attack, potentially leading to ring-opening under certain conditions.

One potential pathway for rearrangement in substituted pyrazines is the Truce–Smiles rearrangement. This intramolecular nucleophilic aromatic substitution typically involves the migration of an aryl group. For a molecule like this compound, a derivative could potentially be synthesized to undergo such a rearrangement, leading to a structural isomer. The reaction is generally base-catalyzed and proceeds through a Meisenheimer-like intermediate. The presence of the electron-withdrawing fluorine atoms would activate the pyrazine ring towards nucleophilic attack, a key step in the initiation of the Truce-Smiles rearrangement. nih.govacs.org

Furthermore, ring-opening reactions have been observed in other nitrogen-containing heterocyclic systems, particularly when activated by fluorinating agents. For instance, the treatment of pyrazoloazines with electrophilic fluorinating agents can lead to a ring-opening difluorination process. elsevierpure.comresearchgate.net Although this compound is already fluorinated, this reactivity pattern in a related heterocyclic system suggests that under harsh conditions or with specific reagents, the pyrazine ring could be susceptible to cleavage. The mechanism of such a reaction would likely involve the formation of a cationic intermediate, which could then undergo bond cleavage to relieve ring strain or to form a more stable acyclic species.

It is also conceivable that under specific photochemical conditions, rearrangements analogous to the photoisomerization of pyridazines to pyrazines could occur, although this is speculative without direct experimental evidence for this class of compounds. rsc.org

Investigation of Radical Reaction Pathways Involving Pyrazines

The pyrazine ring can participate in radical reactions, although it is generally less reactive than benzene (B151609) in homolytic substitutions. thieme-connect.de The reactivity of this compound in radical pathways would be significantly influenced by its substituents. The fluorine atoms, being highly electronegative, would affect the electron density of the ring and the stability of any potential radical intermediates.

Radical reactions involving pyrazines can be initiated by various means, including thermal or photochemical methods, or through the use of radical initiators. One possible pathway is the homolytic substitution on the carbon atoms of the pyrazine ring. The regioselectivity of such a reaction on this compound would be complex to predict without computational studies, as it would be a result of the competing electronic effects of the fluorine, methoxy, and amino groups.

Computational analyses of reaction mechanisms, such as those used for trifluoromethylation of organic compounds, could provide valuable insights into the feasibility and pathways of radical reactions involving this compound. montclair.edu Such studies could help in identifying the most likely sites for radical attack and the stability of the resulting intermediates.

Comparative Reactivity Studies with Related Fluorinated and Methoxylated Pyrazine Derivatives

Influence of Substituents on Reactivity:

| Substituent Group | Electronic Effect | Influence on Pyrazine Ring |

| Fluoro (-F) | Strong Electron-Withdrawing (Inductive) | Deactivates the ring towards electrophilic attack, Activates the ring towards nucleophilic attack |

| Methoxy (-OCH3) | Electron-Donating (Resonance), Weak Electron-Withdrawing (Inductive) | Activates the ring towards electrophilic attack, can direct substitution |

| Amino (-NH2) | Strong Electron-Donating (Resonance) | Strongly activates the ring towards electrophilic attack, can direct substitution |

The presence of both strong electron-withdrawing fluorine atoms and strong electron-donating amino and methoxy groups on the same pyrazine ring in this compound creates a "push-pull" system. This electronic arrangement can lead to unique reactivity. nih.gov

Electrochemical studies on substituted pyrazines have shown that electron-withdrawing groups tend to increase the redox potential, making the compound easier to reduce, while electron-donating groups have the opposite effect. nih.gov Therefore, this compound is expected to have a redox potential that is a balance of these opposing effects.

In nucleophilic aromatic substitution reactions, halopyrazines are generally more reactive than the corresponding pyridines. thieme-connect.de The reactivity is further enhanced by the presence of other electron-withdrawing groups. However, if the pyrazine ring also carries electron-donating groups, more forcing conditions may be required for nucleophilic exchange. thieme-connect.de In the case of this compound, the fluorine atoms would be the primary targets for nucleophilic substitution. The electron-donating amino and methoxy groups would likely decrease the rate of substitution compared to a pyrazine with only electron-withdrawing groups.

A comparative study with a simpler molecule like 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) highlights the influence of the additional fluorine and the methoxy versus hydroxyl group. nih.gov The difluoro substitution in this compound would make the ring significantly more electron-deficient than in Favipiravir, likely enhancing its susceptibility to nucleophilic attack. The methoxy group is a stronger electron-donating group via resonance than a hydroxyl group, which would have a counteracting effect.

The synthesis of related compounds such as 2-methoxy-3,5-dinitryl-6-azidepyrazine further illustrates the chemical transformations possible on a polysubstituted pyrazine core, involving nucleophilic substitution of chloro groups. researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 5,6 Difluoro 3 Methoxy 2 Pyrazinamine

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. rsc.orglibretexts.org

The IR spectrum of 5,6-Difluoro-3-methoxy-2-pyrazinamine would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. semanticscholar.org The C-H stretching vibrations of the methoxy (B1213986) group will be observed just below 3000 cm⁻¹. libretexts.org The C-N and C-O stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹), along with the characteristic ring vibrations of the pyrazine (B50134) core. The C-F stretching vibrations are expected to produce strong absorption bands in the 1000-1300 cm⁻¹ region. libretexts.org

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. researchgate.net Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the symmetric stretching vibrations of the pyrazine ring are expected to be prominent in the Raman spectrum. The C-F bonds may also exhibit characteristic Raman signals.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group/Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (two bands) | Weak |

| C-H Stretch (methoxy) | 2850 - 2960 | Moderate |

| C=N, C=C Stretch (pyrazine ring) | 1400 - 1600 | Strong |

| C-F Stretch | 1000 - 1300 (strong) | Moderate |

| C-O Stretch (methoxy) | 1000 - 1250 | Moderate |

| N-H Bend (amine) | 1590 - 1650 | Weak |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis. wikipedia.org

In a high-resolution mass spectrum (HRMS), this compound would exhibit a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) with a highly accurate mass, which can be used to confirm its elemental formula (C₅H₅F₂N₃O).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aliphatic amines, a common fragmentation pathway is the alpha-cleavage. youtube.com Aromatic amines often lose a neutral molecule of NH₃. hnxb.org.cn The fragmentation of this compound would likely involve the loss of small neutral molecules such as HCN, N₂, and radicals like •CH₃ from the methoxy group. The difluoropyrazine ring is expected to be relatively stable, and its fragments would be prominent in the spectrum.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Possible Origin |

| [C₅H₅F₂N₃O]⁺ | 161.04 | Molecular Ion |

| [C₄H₂F₂N₃O]⁺ | 146.02 | Loss of •CH₃ |

| [C₅H₄F₂N₂]⁺ | 129.03 | Loss of HNO |

| [C₄HF₂N₂]⁺ | 114.01 | Loss of •CH₃ and HCN |

| [C₄F₂N₂]⁺ | 113.99 | Further fragmentation |

Note: The m/z values are for the most abundant isotopes. The fragmentation pattern can vary significantly depending on the ionization technique (e.g., Electron Ionization, Electrospray Ionization) and the collision energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a fundamental technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₅H₄F₂N₃O), HRMS provides an experimental mass that can be compared against a theoretical value calculated from the most abundant isotopes of its constituent atoms.

This technique typically involves ionizing the molecule, often through electrospray ionization (ESI), to form a protonated molecular ion [M+H]⁺. The high resolving power of the mass analyzer allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The precise mass measurement obtained from HRMS serves as a primary confirmation of the compound's chemical formula, distinguishing it from potential isomeric impurities or byproducts.

Table 1: Theoretical HRMS Data for this compound

| Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's conjugated system and the types of electronic transitions possible.

The structure of this compound contains a pyrazine ring, which is an aromatic and π-conjugated system. The presence of substituents such as the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups can influence the electronic transitions. The amino and methoxy groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through their lone pair electrons.

The expected electronic transitions for this molecule include:

π → π* transitions: These high-energy transitions are characteristic of aromatic and conjugated systems and are typically observed in the UV region.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These are often observed as a shoulder or a separate band at longer wavelengths compared to the π → π* transitions.

Analysis of the UV-Vis spectrum allows for the characterization of the molecule's chromophore and provides evidence for the extent of electronic conjugation.

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off the electron clouds of the atoms in a single crystal, a diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed electron density map, from which the precise atomic positions, bond lengths, bond angles, and torsion angles can be determined.

Analysis of Molecular Conformation, Torsion Angles, and Intermolecular Interactions (e.g., N–H···π interactions)

Beyond defining the basic molecular structure, X-ray crystallography provides detailed information about the molecule's conformation and how it interacts with neighboring molecules in the crystal lattice.

Molecular Conformation and Torsion Angles: The orientation of the methoxy group relative to the pyrazine ring is a key conformational feature. The torsion angle defined by the C-C-O-C bonds would be precisely measured, revealing whether the methyl group is positioned in or out of the plane of the pyrazine ring.

Intermolecular Interactions: The packing of molecules in a crystal is governed by a network of non-covalent interactions. Given the functional groups present in this compound (an N-H donor from the amine group and the π-electron system of the pyrazine ring), several types of intermolecular interactions are possible. These can include classical hydrogen bonds (e.g., N-H···N between the amine of one molecule and a ring nitrogen of another) and weaker interactions. nih.gov Of particular interest is the potential for N–H···π interactions, where the hydrogen atom of the amine group interacts with the electron-rich face of an adjacent pyrazine ring. nih.govresearchgate.netresearchgate.net The analysis of short contact distances and angles from the crystal structure data allows for the identification and characterization of these crucial packing forces.

Integration of Multimodal Spectroscopic Data for Comprehensive Structural Characterization

A comprehensive and unambiguous structural characterization of this compound is achieved by integrating data from multiple analytical techniques. Each method provides a unique and complementary piece of the structural puzzle.

HRMS confirms the correct elemental formula (C₅H₄F₂N₃O) with high confidence.

UV-Vis Spectroscopy characterizes the electronic properties, confirming the presence of the π-conjugated pyrazine system and the influence of its substituents.

X-ray Crystallography provides the definitive three-dimensional structure, detailing the precise bond lengths, angles, and the spatial arrangement of all atoms. It also reveals the conformational preferences and the specific intermolecular interactions that dictate the solid-state packing.

Together, these multimodal data provide a robust and detailed picture of the molecule's identity, electronic nature, and solid-state architecture, forming the foundation for understanding its chemical behavior.

Computational Chemistry and Theoretical Modeling of 5,6 Difluoro 3 Methoxy 2 Pyrazinamine

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 5,6-Difluoro-3-methoxy-2-pyrazinamine. These methods are used to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecules of this size due to its favorable balance of accuracy and computational cost. eurasianjournals.com The B3LYP hybrid functional is frequently employed for such investigations, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation functionals. ijournalse.orgchemrxiv.org

In a typical DFT study of this compound, the initial step involves geometry optimization. This process seeks to find the minimum energy conformation of the molecule on its potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Once the geometry is optimized, a variety of electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. Other properties that can be derived from DFT calculations include the molecular electrostatic potential (MEP), which identifies regions of the molecule that are electron-rich or electron-poor and are therefore susceptible to electrophilic or nucleophilic attack, respectively.

Table 1: Representative Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p)) This table presents hypothetical data for illustrative purposes.

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -850 Hartree |

For situations requiring even greater accuracy, ab initio methods can be employed. Unlike DFT, which relies on approximations to the exchange-correlation energy, ab initio methods are derived directly from first principles without the use of empirical parameters. Common ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory.

While computationally more demanding, these methods can provide benchmark data for calibrating more approximate methods like DFT. They are particularly valuable for calculating properties where electron correlation effects are paramount. For this compound, high-accuracy ab initio calculations could be used to refine the geometry and to obtain highly accurate predictions of thermochemical properties such as enthalpy of formation.

The choice of basis set is a crucial aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost.

For a molecule like this compound, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used in conjunction with DFT calculations. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms and hydrogen atoms, respectively, which are important for describing anisotropic electron distributions. The "+" signifies the addition of diffuse functions, which are necessary for accurately describing anions and non-covalent interactions. For high-accuracy ab initio calculations, correlation-consistent basis sets, such as aug-cc-pVDZ, are often preferred.

A well-defined computational protocol is essential for obtaining reliable and reproducible results. This includes specifying the theoretical method, the basis set, the level of theory used for geometry optimization and subsequent property calculations, and the software package used to perform the calculations.

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways and to predict the reaction rates.

A key aspect of studying reaction mechanisms is the localization and characterization of transition states. A transition state represents the highest energy point along the minimum energy path connecting reactants and products. Computational methods can be used to search for transition state structures. Once a candidate transition state structure is found, it must be characterized by performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving this compound, such as nucleophilic aromatic substitution or electrophilic attack, identifying the transition state structure provides valuable information about the geometry of the activated complex and the nature of the bond-breaking and bond-forming processes.

Once the structures of the reactants, products, and transition states have been optimized, the energy profile for the reaction can be constructed. The energy profile plots the potential energy of the system as a function of the reaction coordinate. The height of the energy barrier, known as the activation energy, can be determined from the energy difference between the reactants and the transition state.

The activation energy is a key determinant of the reaction rate. According to transition state theory, the rate constant for a reaction is exponentially dependent on the activation energy. By calculating the activation energies for different possible reaction pathways, it is possible to predict which pathway will be kinetically favored.

Table 2: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction of this compound This table presents hypothetical data for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Second Transition State | +10.1 |

| Products | -12.4 |

Molecular Orbital Theory and Electron Density Distribution Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of this compound. The distribution of electrons in the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's reactivity towards electrophiles and nucleophiles.

The pyrazine (B50134) ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. The introduction of two fluorine atoms at the 5 and 6 positions significantly enhances this electron deficiency. Fluorine, being the most electronegative element, withdraws electron density from the ring through the sigma framework (inductive effect). This withdrawal is expected to lower the energy of both the HOMO and LUMO. A lower HOMO energy suggests a higher ionization potential and reduced reactivity towards electrophiles, while a lower LUMO energy indicates a greater electron affinity and increased susceptibility to nucleophilic attack.

Conversely, the methoxy (B1213986) (-OCH3) group at the 3-position and the amino (-NH2) group at the 2-position are electron-donating groups. The oxygen and nitrogen atoms possess lone pairs of electrons that can be delocalized into the pyrazine ring through resonance (mesomeric effect). This donation of electron density would raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack at specific sites. The interplay between the strong electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methoxy and amino groups creates a complex electronic environment.

Electron Density Distribution:

The electron density distribution in this compound is highly polarized. The fluorine atoms will exhibit a high negative charge density, while the adjacent carbon atoms (C5 and C6) will be electron-deficient. The nitrogen atoms of the pyrazine ring will also carry a partial negative charge. The amino and methoxy groups will have a region of high electron density around the nitrogen and oxygen atoms, respectively. This uneven distribution of charge is critical in determining the intermolecular interactions the molecule can form, such as hydrogen bonding and dipole-dipole interactions.

Computational studies on related pyrazine derivatives often employ Density Functional Theory (DFT) to visualize these electronic properties through molecular electrostatic potential (MEP) maps. mdpi.com For this compound, an MEP map would likely show negative potential (red/yellow) around the fluorine and ring nitrogen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amino group's hydrogen atoms, indicating sites for nucleophilic interaction.

Table 1: Predicted Effects of Substituents on Electronic Properties of the Pyrazine Ring

| Substituent | Position | Electronic Effect | Impact on HOMO/LUMO Energy | Predicted Impact on Reactivity |

| Fluoro | 5, 6 | Strong -I, Weak +M | Lowers HOMO and LUMO | Decreases overall reactivity, activates ring for nucleophilic attack |

| Methoxy | 3 | -I, Strong +M | Raises HOMO | Activates ring for electrophilic attack at specific positions |

| Amino | 2 | -I, Strong +M | Raises HOMO | Activates ring for electrophilic attack at specific positions |

Note: -I refers to negative inductive effect (electron-withdrawing), and +M refers to positive mesomeric effect (electron-donating).

Conformational Analysis and Prediction of Rotameric Preferences

Conformational analysis, typically performed using computational methods like DFT, can predict the most stable rotameric preferences. nih.gov The rotation of the methoxy group is subject to steric and electronic effects. The two primary conformations of interest are the syn-periplanar (or cis) and anti-periplanar (or trans) arrangements, where the methyl group is oriented towards or away from the adjacent amino group at the C2 position, respectively.

Theoretical studies on similar substituted aromatic systems often reveal that the energy difference between different rotamers is relatively small, suggesting that multiple conformations may coexist at room temperature. nih.gov

Table 2: Predicted Rotameric Preferences of the Methoxy Group

| Conformation | Dihedral Angle (N2-C3-O-CH3) | Key Interaction | Predicted Stability |

| syn-periplanar | ~0° | Potential intramolecular H-bond; Steric hindrance | Potentially less stable due to sterics, but could be stabilized by H-bonding |

| anti-periplanar | ~180° | Minimized steric hindrance | Likely the most stable conformation |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra with reasonable accuracy. scielo.org.zaresearchgate.net

For this compound:

¹H NMR: The proton of the pyrazine ring would likely appear as a singlet in the aromatic region. The protons of the amino group would also be a singlet, with its chemical shift influenced by solvent and concentration. The methyl protons of the methoxy group would be a sharp singlet in the upfield region.

¹³C NMR: The carbon atoms of the pyrazine ring would have distinct chemical shifts influenced by the attached substituents. The carbons attached to fluorine (C5 and C6) would show characteristic C-F coupling. The carbon attached to the methoxy group (C3) and the amino group (C2) would also be clearly identifiable.

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, with its chemical shift being characteristic of fluorine atoms attached to an aromatic ring.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can be compared with experimental IR spectra. nih.gov Key predicted vibrational bands for this compound would include:

N-H stretching vibrations of the amino group.

C-H stretching of the methoxy group and the pyrazine ring.

C=N and C=C stretching vibrations of the pyrazine ring.

C-F stretching vibrations, which are typically strong and occur in a characteristic region of the spectrum.

C-O stretching of the methoxy group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. beilstein-journals.org The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For an aromatic system like this compound, π → π* and n → π* transitions are expected. The exact positions of these absorptions will be influenced by the combined electronic effects of all the substituents.

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value/Region | Notes |

| ¹H NMR | Chemical Shift (δ) | Aromatic H: 7.5-8.5 ppm; NH₂: 4.0-6.0 ppm; OCH₃: 3.5-4.5 ppm | Solvent dependent |

| ¹³C NMR | Chemical Shift (δ) | Aromatic C: 130-160 ppm; OCH₃: 50-60 ppm | C-F coupling expected |

| ¹⁹F NMR | Chemical Shift (δ) | -120 to -150 ppm | Relative to CFCl₃ |

| IR | Wavenumber (cm⁻¹) | N-H stretch: 3300-3500; C-H stretch: 2900-3100; C=N/C=C stretch: 1400-1600; C-F stretch: 1100-1300 | |

| UV-Vis | λmax | 250-350 nm | π → π* and n → π* transitions |

Quantitative Structure-Property Relationship (QSPR) Studies on Chemical Characteristics

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.net For a series of related compounds, QSPR models can predict properties such as boiling point, solubility, and reactivity based on calculated molecular descriptors.

For this compound, a QSPR study would typically involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated using computational software. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that relates a set of descriptors to a specific property.

Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.

While no specific QSPR studies on this compound have been reported, studies on other pyrazine derivatives have successfully correlated structural descriptors with properties like odor thresholds and biological activities. researchgate.net A QSPR model for this compound could be developed to predict its lipophilicity (logP), aqueous solubility, or other characteristics relevant to its potential applications.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. dovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic processes that are not accessible through static computational methods.

For this compound, MD simulations could be employed to:

Study Conformational Dynamics: While conformational analysis predicts stable rotamers, MD simulations can show the transitions between these conformations over time, providing a more realistic picture of the molecule's flexibility.

Analyze Intermolecular Interactions: By simulating the compound in a solvent (e.g., water), MD can reveal the nature and strength of solute-solvent interactions, such as hydrogen bonding between the amino group and water molecules. This is crucial for understanding solubility.

Investigate Aggregation Behavior: Simulations of multiple molecules can show how they interact with each other in the liquid or solid state, providing insights into crystal packing and self-assembly. The polarized nature of the C-F and N-H bonds would play a significant role in these interactions.

MD simulations are a powerful tool for bridging the gap between the properties of a single molecule and the macroscopic behavior of a material. uiowa.edu

Structure Reactivity and Structure Property Relationships in Fluorinated Aminomethoxypyrazines

Influence of Fluorine Substitution Pattern on the Electronic Properties of the Pyrazine (B50134) Ring

This electron withdrawal makes the pyrazine ring more susceptible to nucleophilic attack and generally deactivates it towards electrophilic substitution. Studies on fluorinated heterocycles have shown that fluorination lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The lowering of the LUMO energy, in particular, is indicative of increased susceptibility to nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present.

Furthermore, the fluorine atoms can influence the pKa of the molecule. The strong -I effect stabilizes the conjugate acid, making the pyrazine nitrogens less basic compared to their non-fluorinated counterparts. The precise impact of the 5,6-difluoro pattern also affects the electrostatic potential map of the molecule, creating regions of positive potential on the carbon atoms attached to the fluorines, which can direct intermolecular interactions. Research on furazano[3,4-b]pyrazines has demonstrated the critical role of fluorine substitution and its position in modulating the biological activity of the molecule, underscoring the importance of the halogen's electronic influence. nih.gov

Electronic and Steric Effects of the Methoxy (B1213986) Group on Reactivity and Selectivity

In 5,6-Difluoro-3-methoxy-2-pyrazinamine, the methoxy group's electron-donating character counteracts the deactivating effects of the fluorine atoms. This donation increases the nucleophilicity of the ring and can direct the regioselectivity of electrophilic reactions. However, the presence of the adjacent amino group and the ring nitrogens complicates the precise distribution of this electron density.

From a steric perspective, the methoxy group is relatively bulky. This steric hindrance can influence the approach of reagents, potentially directing reactions to less hindered sites on the molecule. In reactions involving the adjacent C2-amino group, the methoxy group at C3 could sterically shield the amino group or influence its conformation, thereby affecting reactivity and the potential for intramolecular interactions. In studies of 2-(2-Methoxyphenoxy)pyrazine, the methoxy group was found to be nearly coplanar with its attached benzene (B151609) ring, indicating a preference for a planar conformation that maximizes resonance, though significant twisting was observed between the pyrazine and benzene rings. nih.gov

Impact of the Amino Group on the Electronic Distribution and Potential Reaction Sites

Similar to the methoxy group, the amino (-NH₂) group at the C2 position is a powerful electron-donating group due to the resonance effect (+R) of the nitrogen's lone pair. This effect significantly increases the electron density of the pyrazine ring, making it more activated towards electrophilic attack than a non-substituted pyrazine. The +R effect of the amino group is generally stronger than that of the methoxy group.

The presence of the amino group makes its adjacent nitrogen (N1) and the carbon at the C5 position more electron-rich. This increased electron density makes these sites potential targets for electrophiles. The amino group itself is a primary reaction site, capable of acting as a nucleophile in reactions such as acylation, alkylation, and diazotization. The reactivity of the amino group is, however, modulated by the electronic push-pull nature of the entire substituted ring. The electron-donating methoxy group enhances its nucleophilicity, while the electron-withdrawing fluorine atoms decrease it. Theoretical studies on aminopyrazine have shown that it can form multiple hydrogen bonds with protic solvents, which can influence its photochemical processes. nih.gov

Correlation between Molecular Structure and Reaction Efficiency and Selectivity

Nucleophilic Substitution: The strong electron-withdrawing nature of the two fluorine atoms makes the C5 and C6 positions highly electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr). A potential nucleophile would preferentially attack these sites.

Electrophilic Substitution: The powerful electron-donating amino and methoxy groups counteract the deactivating effect of the fluorines. Electrophilic attack, if it occurs, would be directed by the activating groups. However, the pyrazine nitrogens themselves are sites of electrophilic attack (e.g., protonation, alkylation), and their basicity is reduced by the fluorine atoms.

Reaction Efficiency: The efficiency of synthetic reactions involving this compound will be highly dependent on the nature of the reaction. For instance, reactions that rely on the nucleophilicity of the amino group may be less efficient compared to analogous compounds without the electron-withdrawing fluorine atoms. Conversely, SNAr reactions at the C5 or C6 positions would likely be more efficient. The synthesis of substituted pyrazines often requires specific catalysts or conditions to achieve good yields due to the inherent reactivity of the ring system. rsc.orgnih.gov Structure-activity relationship (SAR) studies on similar heterocyclic systems frequently show that small changes, such as moving a fluorine atom from one position to another, can drastically alter activity, highlighting the sensitive correlation between structure and function. nih.gov

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the ring nitrogens, the methoxy oxygen, and the fluorine atoms) allows for the formation of complex hydrogen bonding networks.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen of the amino group and the nitrogen atom at the N1 position, creating a stable five-membered ring. This type of N-H···N interaction is common in 2-aminopyridine (B139424) and related systems. A weaker intramolecular hydrogen bond might also occur between an amino hydrogen and the oxygen of the methoxy group, forming a different five-membered ring conformation.

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are expected to be a dominant feature, defining the crystal packing. The amino group is a potent hydrogen bond donor and can form N-H···N bonds with the pyrazine ring nitrogens of adjacent molecules. This self-complementary dimerization via N-H···N bonds is a characteristic feature of aminopyrazine derivatives, often forming Watson-Crick-like base pairing structures. mdpi.com The fluorine atoms, while weak hydrogen bond acceptors, can also participate in N-H···F or C-H···F interactions, which play a role in stabilizing crystal structures. mdpi.com The methoxy oxygen can also act as a hydrogen bond acceptor. Theoretical and spectroscopic studies on aminopyrazine confirm its ability to form multiple intermolecular hydrogen bonds. nih.gov

Table 2: Potential Hydrogen Bonds in this compound

| Type | Donor | Acceptor |

|---|---|---|

| Intramolecular | Amino (-NH₂) | Ring Nitrogen (N1) |

| Intramolecular | Amino (-NH₂) | Methoxy (-OCH₃) |

| Intermolecular | Amino (-NH₂) | Ring Nitrogen (N4) |

| Intermolecular | Amino (-NH₂) | Fluorine (-F) |

Assessment of Aromaticity and Stability of the Substituted Pyrazine Core

Pyrazine is an aromatic heterocycle that follows Hückel's rule (4n+2 π electrons, where n=1). libretexts.orgyoutube.com The aromaticity of the ring is a key contributor to its thermodynamic stability. The introduction of substituents can either enhance or diminish this aromatic character.

The stability of the this compound core is influenced by several factors:

Fluorine Atoms: The high electronegativity of fluorine leads to strong, stable C-F bonds. However, the electron withdrawal by fluorine atoms can decrease the delocalization of π-electrons, which may lead to a slight reduction in aromaticity compared to unsubstituted pyrazine. dtu.dk

Push-Pull Effect: The molecule features strong electron-donating groups (-NH₂, -OCH₃) and strong electron-withdrawing groups (-F) on the same ring system. This "push-pull" electronic arrangement can lead to significant charge polarization and stabilization through resonance.

Computational studies on diazines show that the presence of nitrogen atoms already influences aromaticity compared to benzene. dtu.dk The combined effect of the substituents in this compound is a balance between the destabilizing inductive withdrawal of the fluorines and the stabilizing resonance donation from the amino and methoxy groups. This balance results in a thermodynamically stable molecule with a unique electronic character that is neither extremely electron-rich nor electron-poor, but rather highly polarized.

Synthetic Applications and Advanced Materials Chemistry of 5,6 Difluoro 3 Methoxy 2 Pyrazinamine

Utility as a Versatile Building Block in Complex Organic Synthesis

The substituted pyrazine (B50134) scaffold is a cornerstone in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. nih.goved.ac.uk 5,6-Difluoro-3-methoxy-2-pyrazinamine serves as a key building block for creating libraries of bioactive compounds. The distinct reactivity of its functional groups—the nucleophilic amino group, the methoxy (B1213986) group, and the fluorine-activated pyrazine core—allows for stepwise and selective modifications.

For instance, the pyrazine core is a well-established pharmacophore in the development of inhibitors for protein kinases such as CK2 and PIM. nih.gov The strategic placement of substituents on the pyrazine ring is crucial for achieving high potency and selectivity. Starting with a pre-functionalized scaffold like this compound allows chemists to build molecular complexity efficiently. The fluorine atoms, in particular, can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final drug candidate. researchgate.net Its utility is demonstrated in the synthesis of complex structures, including potent kinase inhibitors for solid tumors and other proliferative diseases. researchgate.netmdpi.com

Design and Synthesis of Novel Ligands for Coordination Chemistry

Pyrazine and its derivatives are excellent ligands in coordination chemistry due to the presence of two nitrogen atoms in the aromatic ring, which can coordinate to metal centers. rsc.orgsemanticscholar.orgmdpi.comnih.gov The compound this compound offers multiple potential coordination sites: the two pyrazine ring nitrogens and the exocyclic amino group. This allows it to function as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse coordination complexes and metal-organic frameworks.

The electronic properties of the ligand are critical in determining the stability and reactivity of the resulting metal complex. The strong electron-withdrawing effect of the two fluorine atoms on the pyrazine ring lowers the energy of the π* orbitals, making the pyrazine nitrogens weaker σ-donors but better π-acceptors. This can stabilize metal centers in low oxidation states. Conversely, the electron-donating amino and methoxy groups can enhance the σ-donating ability of the ligand system. This tunable electronic nature makes derivatives of this compound attractive for creating catalysts and functional materials where the metal center's electronic environment needs to be precisely controlled. Studies on structurally similar ligands, such as 2-amino-5-bromo-3-(methylamino)pyrazine, have shown their ability to form stable Ru(III) complexes, highlighting the potential of this class of compounds in forming robust coordination spheres. rsc.orgsemanticscholar.org

Incorporation into Functional Materials for Optoelectronic or Other Chemical Applications

The unique electronic push-pull system inherent in the structure of this compound makes it an ideal candidate for the development of functional organic materials. The combination of donor (amino, methoxy) and acceptor (difluorinated pyrazine ring) moieties within a single molecule gives rise to interesting photophysical and electrochemical properties.

Pyrazine-Based Luminogens and Their Aggregation-Induced Emission Properties

Many traditional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or in aggregates. The phenomenon of aggregation-induced emission (AIE) offers a solution, where luminogens are non-emissive in dilute solutions but become highly fluorescent upon aggregation. nih.gov This property is invaluable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The pyrazine core is a known component of AIE-active luminogens (AIEgens). mdpi.com Molecules with a donor-π-acceptor (D-π-A) structure, often referred to as push-pull chromophores, are particularly prone to exhibiting AIE. The structure of this compound provides a pre-assembled donor-acceptor system. By extending the π-conjugation—for example, through coupling reactions at the fluorine positions—it is possible to create advanced luminogens. The resulting intramolecular charge transfer (ICT) is a key feature of such dyes. researchgate.net The photophysical properties of analogous pyrazine-based push-pull systems demonstrate that their emission characteristics are highly sensitive to solvent polarity, a hallmark of ICT. researchgate.net

Table 1: Photophysical Properties of an Analogous Pyrazine-Based Push-Pull Chromophore in Various Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Toluene | 415 | 492 | 4317 |

| Dichloromethane | 428 | 549 | 5723 |

| Acetonitrile | 425 | 585 | 7149 |

| DMSO | 436 | 598 | 6943 |

Data is representative of pyrazine-based push-pull systems and illustrates the strong positive solvatochromism characteristic of intramolecular charge transfer. Data adapted from related research on pyrazine chromophores. researchgate.net

Electrochemically Active Pyrazine Derivatives

The redox properties of pyrazine derivatives make them suitable for applications in energy storage, such as in aqueous redox flow batteries. mdpi.com The electrochemical behavior of pyrazines is characterized by the transfer of two electrons to form 1,4-dihydro-counterparts, a process that is often coupled with proton transfer and is highly dependent on pH. mdpi.com

The substituents on the pyrazine ring have a profound impact on its reduction potential. Electron-withdrawing groups, like the fluorine atoms in this compound, make the molecule easier to reduce (i.e., they shift the reduction potential to more positive values). Conversely, electron-donating groups like the amino and methoxy groups make it harder to reduce. mdpi.com This balance of competing electronic effects allows for the fine-tuning of the molecule's redox potential. Studies on substituted pyrazines have shown that increasing the number of electron-withdrawing groups, such as carboxylic acids, increases the potential but can also decrease the reversibility of the redox process by slowing the electrochemical kinetics. mdpi.com The strategic derivatization of this compound could therefore lead to electrochemically active materials with precisely controlled potentials for specific applications.

Development of Novel Chemical Reagents and Catalysts (e.g., Fluorinated Catalysts)

While the direct use of this compound as a catalyst is not widely reported, its structure presents significant potential for developing novel reagents and catalytic systems. The presence of fluorine atoms can imbue catalysts with unique properties, including altered acidity/basicity, enhanced stability, and modified steric profiles.

The compound can serve as a precursor to fluorinated ligands for transition metal catalysis. The electronic influence of the difluoropyrazine core could modulate the activity and selectivity of a catalytic metal center. Furthermore, the development of modern fluorinating agents often involves N-F compounds, where a nitrogen atom is directly bonded to fluorine. semanticscholar.org While this specific pyrazinamine is not an N-F reagent, its synthesis is part of the broader field of organofluorine chemistry that drives the creation of new catalytic fluorination methods. rsc.orgmdpi.com For example, enzymatic fluorination using a fluorinase enzyme represents a green chemistry approach to creating C-F bonds under mild, aqueous conditions. nih.gov

Strategies for Chemical Diversification of the Pyrazine Scaffold through this compound

The multiple functional groups on this compound provide numerous avenues for chemical diversification. The fluorine atoms are particularly attractive handles for modification via nucleophilic aromatic substitution (SNAr). nih.govnih.govyoutube.comyoutube.com The pyrazine ring is electron-deficient, which activates the C-F bonds towards attack by nucleophiles such as amines, alcohols, and thiols. This allows for the selective replacement of one or both fluorine atoms to introduce new substituents and build molecular complexity.

In addition to SNAr, modern cross-coupling reactions are highly effective for derivatizing pyrazine rings. mdpi.com

Suzuki Coupling: Reaction with boronic acids or trifluoroborates can be used to form new carbon-carbon bonds, attaching aryl or vinyl groups to the pyrazine core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary or secondary amines. mdpi.com

The existing amino group at the C-2 position can also be readily functionalized through acylation, alkylation, or by serving as a directing group for further reactions on the pyrazine ring. This multi-faceted reactivity makes this compound a powerful platform for diversity-oriented synthesis, enabling the rapid generation of a wide array of novel pyrazine derivatives for screening in drug discovery and materials science. jcesr.org

Table 2: Potential Reactions for Diversification of the Pyrazine Scaffold

| Reaction Type | Position(s) | Reagents/Catalysts | Potential Products |

| Nucleophilic Aromatic Substitution (SNAr) | C-5, C-6 | R-NH2, R-OH, R-SH with base | 5- or 6-substituted amino-, alkoxy-, or thio-pyrazines |

| Suzuki Coupling | C-5, C-6 | R-B(OH)2, Pd catalyst, base | 5- or 6-aryl/vinyl pyrazines |

| Buchwald-Hartwig Amination | C-5, C-6 | R2NH, Pd catalyst, base | 5- or 6-amino pyrazines |

| Acylation/Sulfonylation | N of amino group | Acyl chlorides, sulfonyl chlorides | N-acylated/sulfonylated derivatives |

This table outlines potential synthetic strategies based on the known reactivity of fluorinated pyrazines and related heterocycles. nih.govnih.govmdpi.com

Future Research Directions and Emerging Opportunities in Pyrazine Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The development of green and sustainable synthetic routes is a cornerstone of modern chemistry. For 5,6-Difluoro-3-methoxy-2-pyrazinamine, future research will likely focus on moving beyond traditional multi-step, low-yield syntheses that generate significant waste.

One promising avenue is the application of acceptorless dehydrogenative coupling reactions. These methods, which often utilize earth-abundant metal catalysts like manganese, can form pyrazine (B50134) rings from readily available precursors, producing only hydrogen gas and water as byproducts. mdpi.comnih.gov Research could explore the synthesis of this compound starting from appropriately substituted amino alcohols, which would be a highly atom-economical approach.

Another area of interest is the use of one-pot synthesis strategies. tandfonline.com These methods combine multiple reaction steps into a single procedure, reducing the need for purification of intermediates and minimizing solvent use. A hypothetical one-pot synthesis for this compound could involve the condensation of a difluorinated diamine with a methoxy-containing dicarbonyl compound, followed by amination.

The table below illustrates a comparative analysis of potential synthetic methodologies for this compound, highlighting the advantages of sustainable approaches.

| Methodology | Precursors | Catalyst | Byproducts | Potential Advantages |

| Traditional Synthesis | Halogenated pyrazines, sodium methoxide (B1231860), ammonia (B1221849) | Not always required | Salts, organic waste | Established procedures |

| Dehydrogenative Coupling | Substituted amino alcohols | Manganese or other earth-abundant metals | H₂, H₂O | High atom economy, environmentally benign |

| One-Pot Synthesis | Difluorinated diamines, methoxy-dicarbonyl compounds | Acid or base catalysts | Water | Reduced reaction time, less solvent waste |

Exploration of Unprecedented Reactivity Patterns of Polyfunctionalized Pyrazines

The unique arrangement of functional groups in this compound suggests a complex and interesting reactivity profile. The fluorine atoms are strongly electron-withdrawing, which can influence the nucleophilicity of the amine group and the aromaticity of the pyrazine ring. The methoxy (B1213986) group, being electron-donating, will have an opposing effect.

Future research should systematically investigate the reactivity of this compound. For example, studies could explore its behavior in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The fluorine atoms could potentially be displaced by nucleophiles under specific conditions, allowing for the introduction of new functional groups.

The amine group is also a key site for functionalization. It could be acylated, alkylated, or used as a handle to attach the molecule to larger scaffolds. The interplay between the electronic effects of the different substituents will likely lead to unique and potentially useful reactivity that is not observed in simpler pyrazine derivatives.

Advancements in Computational Methodologies for Predictive Chemical Design

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. For this compound, computational studies could be used to:

Predict its physicochemical properties: Density functional theory (DFT) calculations can be used to estimate properties such as its dipole moment, polarizability, and spectral characteristics.

Model its reactivity: Computational models can be used to predict the most likely sites for electrophilic and nucleophilic attack, and to calculate the activation energies for different reactions. This information could be used to guide the design of new synthetic routes and to predict the stability of the compound under different conditions. nih.gov